molecular formula C43H56N2O10 B12388694 FKBP51F67V-selective antagonist Ligand2

FKBP51F67V-selective antagonist Ligand2

Cat. No.: B12388694
M. Wt: 760.9 g/mol
InChI Key: ZTMQGQWEOCFOGE-QGBCWPEESA-N
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Description

Domain Architecture of FKBP51: FK1, FK2, and TPR Domains

FKBP51 is a modular protein comprising three distinct domains: two FK506-binding domains (FK1 and FK2) and a tetratricopeptide repeat (TPR) domain. The FK1 domain (residues 1–140) shares 48% sequence identity with FKBP12 and retains peptidyl-prolyl isomerase (PPIase) activity, enabling interactions with immunosuppressants like FK506 and rapamycin. Its structure features a β-sheet core flanked by α-helices, forming a hydrophobic pocket that accommodates proline-rich substrates. In contrast, the FK2 domain (residues 141–270) exhibits only 26% sequence identity with FKBP12 and lacks detectable PPIase activity, suggesting evolutionary divergence toward specialized protein-protein interaction roles. The TPR domain (residues 271–457) consists of three helical repeats that mediate interactions with heat-shock protein 90 (Hsp90) and steroid receptor complexes, positioning FKBP51 as a co-chaperone in transcriptional regulation.

Table 1: Functional Comparison of FKBP51 Domains

Domain Sequence Identity to FKBP12 PPIase Activity Primary Role
FK1 48% Yes Substrate binding, catalysis
FK2 26% No Protein interactions
TPR N/A N/A Hsp90/receptor binding

The spatial arrangement of these domains facilitates cooperative interactions. The FK1 and FK2 domains align such that their binding pockets face opposite directions, while the TPR domain forms a groove ideal for Hsp90 binding. This architecture enables FKBP51 to simultaneously engage client proteins and chaperone complexes, as seen in glucocorticoid receptor signaling.

Structural Implications of the F67V Mutation in FKBP51

The F67V mutation replaces phenylalanine with valine at position 67 within the FK1 domain’s β3a strand. This residue lies near a bifurcated hydrogen bond network involving Gly-59 and Asp-68, which stabilizes the β2-β3a interface. Substituting the bulky phenylalanine with smaller valine reduces steric hindrance, altering the conformational equilibrium of the β3a strand and adjacent β4-β5 loop. Crystallographic studies reveal that F67V induces a transient conformation resembling ligand-bound states, characterized by a 1.2 Å shift in the β3a strand and disrupted hydrogen bonding between Phe-67 and Leu-61.

Table 2: Structural Effects of the F67V Mutation

Parameter Wild-Type FKBP51 F67V Mutant
β3a strand position Stabilized by Phe-67 Shifted (1.2 Å displacement)
Hydrogen bonding Bifurcated (Gly-59/Asp-68) Partial disruption
Conformational dynamics Restricted β4-β5 loop motion Enhanced flexibility

These structural changes create a distinct binding pocket compatible with Ligand2, which features a complementary methyl group that fits into the valine-enriched cavity. Unlike wild-type FKBP51, the F67V mutant shows negligible affinity for FKBP52-specific ligands, underscoring the mutation’s role in conferring selectivity.

Comparative Analysis of FKBP51 and FKBP52 Structural Dynamics

FKBP51 and FKBP52 share 60% sequence identity but exert opposing effects on steroid receptor activity. Key differences arise in their FK1 domains:

  • β4-β5 Loop Dynamics : FKBP51 contains Leu-119, which permits submillisecond conformational fluctuations in the β4-β5 loop. In FKBP52, Pro-119 restricts this motion, stabilizing a rigid loop conformation.
  • Hydrogen Bond Networks : FKBP52’s Ser-69 forms hydrogen bonds with Tyr-57 and Thr-58, whereas FKBP51’s Lys-58 disrupts this network, increasing β2-β3a flexibility.
  • Ligand Binding Pockets : The F67V mutation in FKBP51 expands the pocket volume by 18%, enabling Ligand2 binding. FKBP52’s analogous pocket remains constrained due to conserved phenylalanine at position 67.

Table 3: Structural Dynamics of FKBP51 vs. FKBP52

Feature FKBP51 FKBP52
β4-β5 loop residue Leu-119 Pro-119
Conformational flexibility High Low
β2-β3a hydrogen bonds Disrupted (Lys-58) Stabilized (Thr-58/Ser-69)

These differences explain why Ligand2 selectively inhibits FKBP51F67V while sparing FKBP52. The mutation’s impact on conformational dynamics underscores the importance of structural plasticity in designing isoform-specific inhibitors.

Properties

Molecular Formula

C43H56N2O10

Molecular Weight

760.9 g/mol

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)pent-4-enoyl]piperidine-2-carboxylate

InChI

InChI=1S/C43H56N2O10/c1-7-11-34(32-28-39(50-4)41(52-6)40(29-32)51-5)42(46)45-19-9-8-14-35(45)43(47)55-36(17-15-30-16-18-37(48-2)38(26-30)49-3)31-12-10-13-33(27-31)54-25-22-44-20-23-53-24-21-44/h7,10,12-13,16,18,26-29,34-36H,1,8-9,11,14-15,17,19-25H2,2-6H3/t34-,35-,36+/m0/s1

InChI Key

ZTMQGQWEOCFOGE-QGBCWPEESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CC[C@H](C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)[C@@H]4CCCCN4C(=O)[C@@H](CC=C)C5=CC(=C(C(=C5)OC)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)C4CCCCN4C(=O)C(CC=C)C5=CC(=C(C(=C5)OC)OC)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of FKBP51F67V-selective antagonist Ligand2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:

    Preparation of Intermediates: This involves the synthesis of key intermediates through various organic reactions.

    Coupling Reaction: The final step involves coupling the intermediates under specific reaction conditions to form this compound.

Industrial production methods for this compound are not widely documented, but custom synthesis services are available to provide the compound for research purposes .

Chemical Reactions Analysis

FKBP51F67V-selective antagonist Ligand2 undergoes several types of chemical reactions:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Binding Affinity and Selectivity

  • FKBP51F67V : Ligand2 exhibits a high binding affinity specifically for this variant, unlike wild-type FKBP51 or FKBP52.
  • Experimental Findings : Studies demonstrate that treatment with Ligand2 significantly reduces anxiety-related behaviors in animal models, indicating its potential therapeutic efficacy .

A. Anxiety Disorders

Recent studies have shown that administration of Ligand2 can mitigate anxiety-like behaviors induced by FKBP51F67V overexpression. In controlled experiments with mice, different doses of Ligand2 (0.1 mg/kg, 1.0 mg/kg, and 10.0 mg/kg) were tested to assess their impact on anxiety levels measured through various behavioral assays .

Dosage (mg/kg) Behavioral Outcome
0.1Mild reduction in anxiety
1.0Moderate reduction in anxiety
10.0Significant reduction in anxiety

B. Neuroprotective Effects

Ligand2 has also been shown to counteract neurotoxic effects associated with FKBP51F67V by promoting neuronal survival and reducing apoptosis in neuroblastoma cell lines . The compound's role in enhancing neurotrophic signaling pathways suggests its potential for broader applications in neurodegenerative diseases.

Case Study 1: Behavioral Analysis

In a detailed observational study, researchers injected mice with a viral construct to induce FKBP51F67V overexpression and subsequently treated them with Ligand2. Behavioral assessments included:

  • Elevated Plus Maze (EPM)
  • Forced Swim Test (FST)
  • Open Field Test (OFT)

Results indicated that mice receiving Ligand2 treatment spent significantly more time in open arms of the EPM compared to controls, demonstrating reduced anxiety .

Case Study 2: Cellular Response

A separate study involved human neuroblastoma cells transfected with FKBP51 variants treated with Ligand2. Morphological analyses revealed that Ligand2 effectively restored normal cell morphology disrupted by FKBP51F67V expression .

Mechanism of Action

FKBP51F67V-selective antagonist Ligand2 exerts its effects by selectively binding to the FKBP51 F67V variant. This binding reverses the anxiogenic phenotype induced by the overexpression of FKBP51 F67V in the amygdala. The molecular targets and pathways involved include the FKBP51 F67V variant and its associated signaling pathways .

Comparison with Similar Compounds

Research Findings and Implications

  • Mutant-Specific Targeting : Ligand2’s lack of WT FKBP51/FKBP52 binding addresses a critical gap in studying F67V-associated diseases without confounding off-target effects .
  • Therapeutic Potential: SAFit ligands and macrocyclics show promise for WT FKBP51 inhibition but require optimization for CNS penetration. Ligand2’s mutant focus may streamline preclinical validation but limits broad applicability .
  • Synthetic Challenges : Macrocyclics and SAFit ligands face scalability issues due to complex syntheses, whereas Ligand2’s simpler structure may facilitate large-scale production .

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